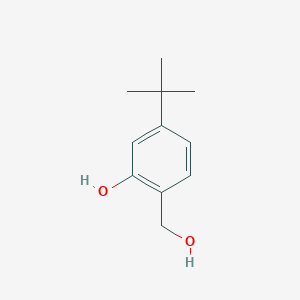
5-(tert-Butyl)-2-(hydroxymethyl)phenol
Vue d'ensemble
Description
5-(tert-Butyl)-2-(hydroxymethyl)phenol: is an organic compound characterized by the presence of a tert-butyl group and a hydroxymethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-(hydroxymethyl)phenol typically involves the following steps:
Starting Material: The synthesis often begins with a phenol derivative.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the phenol can be formylated using formaldehyde and a base, followed by reduction with a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for chlorination reactions.
Major Products
Oxidation: 5-(tert-Butyl)-2-carboxyphenol.
Reduction: 5-(tert-Butyl)-2-(hydroxymethyl)cyclohexanol.
Substitution: 5-(tert-Butyl)-2-(chloromethyl)phenol.
Applications De Recherche Scientifique
5-(tert-Butyl)-2-(hydroxymethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenol group.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins due to its stabilizing properties
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)-2-(hydroxymethyl)phenol involves its interaction with molecular targets through its phenol and hydroxymethyl groups. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)phenol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-(tert-Butyl)-4-methylphenol: Contains a methyl group instead of a hydroxymethyl group, altering its chemical properties and reactivity.
Uniqueness
5-(tert-Butyl)-2-(hydroxymethyl)phenol is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
5-tert-butyl-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6,12-13H,7H2,1-3H3 |
Clé InChI |
VNWBZADADUVOIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)CO)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
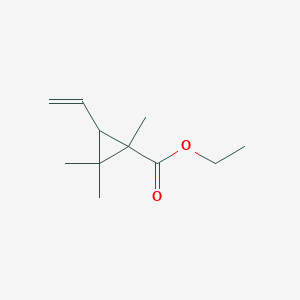
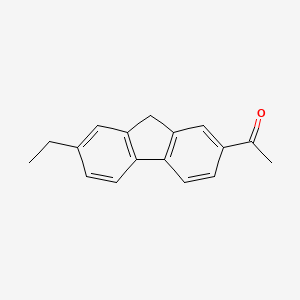
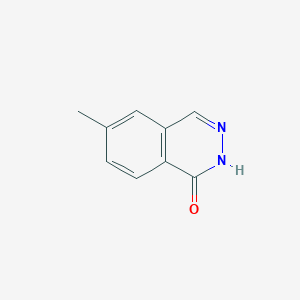
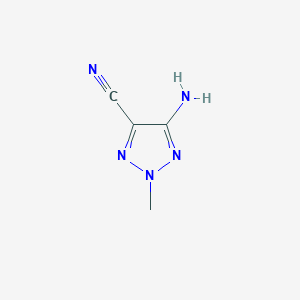
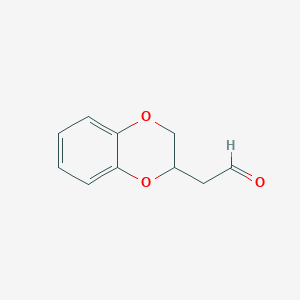
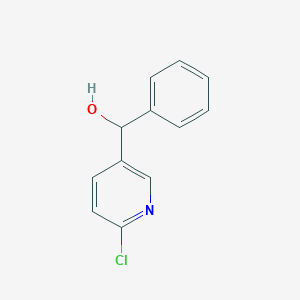
![1-{[(4-Chlorophenyl)methoxy]methyl}-5-fluoropyrimidin-2(1H)-one](/img/structure/B8658826.png)
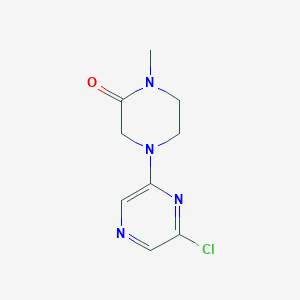
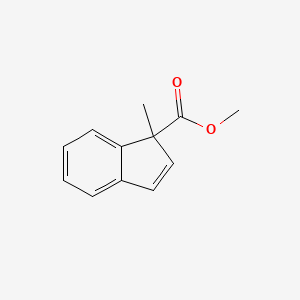
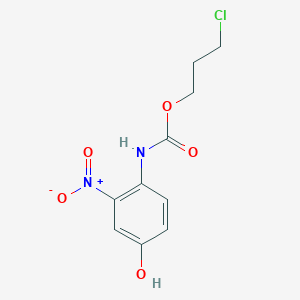
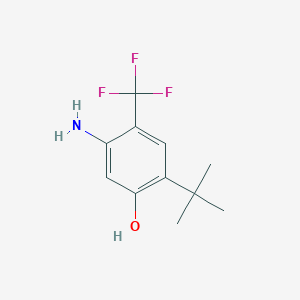
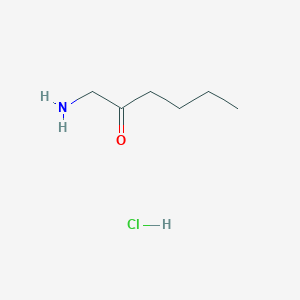
![[2-Aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B8658892.png)
![3-[3-(4-Isopropyl-phenyl)-ureido]-benzoic acid](/img/structure/B8658895.png)
